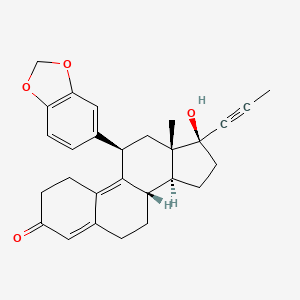
MRS 1220
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MRS 1220 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como un compuesto de herramienta para estudiar las propiedades y funciones de los receptores de adenosina.
Biología: Se utiliza para investigar el papel de los receptores A3 de adenosina en varios procesos biológicos, incluida la inflamación y la respuesta inmunitaria.
Medicina: This compound muestra posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema nervioso central, como el glioblastoma, debido a su capacidad para inhibir el crecimiento tumoral y la formación de vasos sanguíneos
Mecanismo De Acción
MRS 1220 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor A3 de adenosina humano. Este receptor participa en varios procesos celulares, incluida la regulación de la actividad de la adenilato ciclasa y la modulación de las respuestas inflamatorias. Al bloquear el receptor A3 de adenosina, this compound inhibe las vías de señalización aguas abajo, lo que lleva a una reducción del crecimiento tumoral y la angiogénesis .
Análisis Bioquímico
Biochemical Properties
MRS 1220 is known to interact with the human A3 adenosine receptor (hA3AR), exhibiting a dissociation constant (Ki) of 0.59 nM . This interaction is highly selective, as this compound displays an IC50 value > 1 μM for inhibition of binding to rat A3 receptors .
Cellular Effects
In cellular processes, this compound has been shown to reduce tumor size and inhibit blood vessel formation in glioblastoma stem-like cells (GSCs) . It has also been found to decrease VEGF secretion in U87MG GSCs by approximately 25% after 72 hours of hypoxia .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the human A3 adenosine receptor. It competes with the agonist for binding to the receptor, thereby inhibiting the receptor’s function . This results in a decrease in adenylate cyclase activity and a reduction in the stimulation of binding of 35S guanosine 5’-O-(3-thiotriphosphate) to the associated G-proteins .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in the human macrophage U-937 cell line, this compound was found to reverse the effect of A3 agonist-elicited inhibition of tumor necrosis factor-α formation with an IC50 of 0.3 μM .
Dosage Effects in Animal Models
In animal models, specifically eight-week-old male Sprague-Dawley rats bearing C6 (GSCs), this compound administered by intraperitoneal inoculation at a dosage of 0.15 mg/kg/72 h led to a reduction close to 80% and 90% in tumor volume compared to the vehicle-treated group at day ten and fifteen post-treatment, respectively .
Métodos De Preparación
La síntesis de MRS 1220 involucra múltiples pasos, comenzando con la preparación de la estructura central de triazoloquinazolina. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de triazoloquinazolina: Esto implica la reacción de derivados de 2-furanilo y 9-cloroquinazolina bajo condiciones específicas para formar el núcleo de triazoloquinazolina.
Introducción del grupo benceno acetamida: El núcleo de triazoloquinazolina luego se hace reaccionar con benceno acetamida bajo condiciones controladas para producir this compound.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente sigue los procedimientos a escala de laboratorio con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
MRS 1220 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar en this compound para producir formas reducidas del compuesto.
Sustitución: this compound puede experimentar reacciones de sustitución, donde grupos funcionales específicos se reemplazan con otros grupos bajo condiciones controladas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
MRS 1220 es único en su alta selectividad y potencia para el receptor A3 de adenosina en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
This compound destaca por su alta afinidad y selectividad para el receptor A3 de adenosina, lo que lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFAXQOKNBUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183721-15-5 | |
| Record name | 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



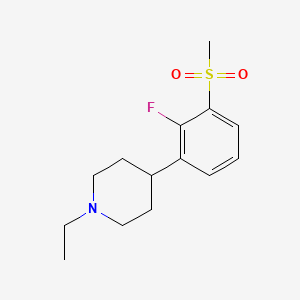
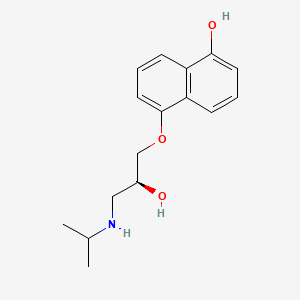
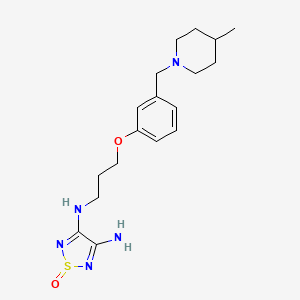
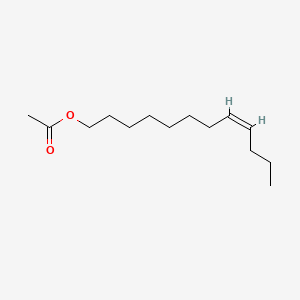
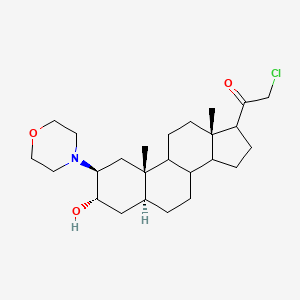
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1677470.png)
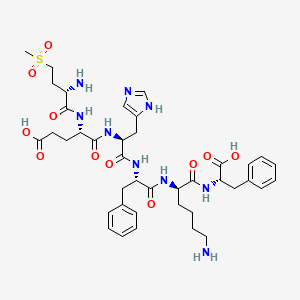

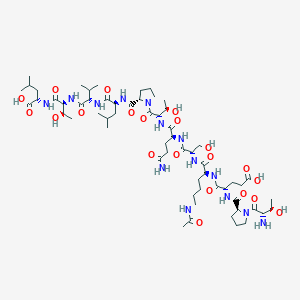

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)
